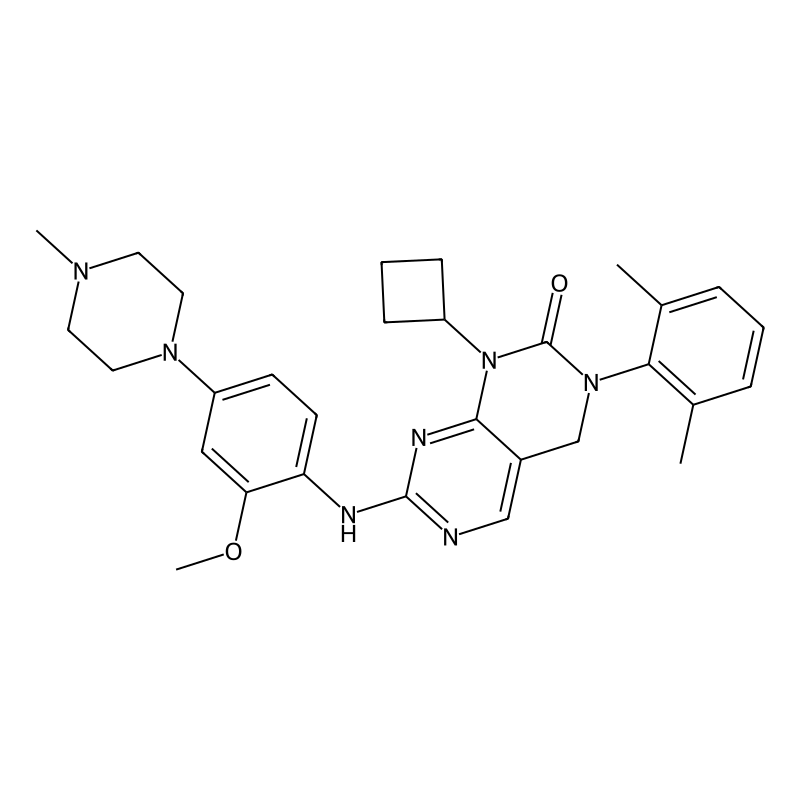

1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Dermatology: Melanin Production in Human Skin

Summary of the Application: YKL-06-061 has been used in scientific research as a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has been applied in the field of dermatology, specifically for melanin production in human skin .

Methods of Application or Experimental Procedures: In the studies, YKL-06-061 was applied topically to human skin explants . The compound was found to dose-dependently upregulate mRNA levels of MITF and TRPM1 in vitro .

Results or Outcomes: The application of YKL-06-061 induced significant pigmentation after 8 days of topical treatment of human skin explants . This suggests that the compound could potentially be used as a UV-independent approach to increase melanin production in human skin, which could have implications for skin health and aesthetics .

1-Cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one is a synthetic compound characterized by its complex heterocyclic structure. This compound is notable for its potential as a selective inhibitor of salt-inducible kinases, which play significant roles in various cellular processes including metabolism and cell signaling. The molecular weight of this compound is approximately 527.673 g/mol, indicating a relatively large and complex structure that may contribute to its biological activity and specificity.

- YKL-06-061 acts as a potent inhibitor of SIK1, SIK2, and SIK3 enzymes, with IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM, respectively [, ].

- SIKs are kinases involved in cellular metabolism and differentiation. Inhibiting SIKs with YKL-06-061 has been shown to increase MITF mRNA expression in melanoma cells, suggesting a potential role in regulating melanogenesis [].

- No specific data on the toxicity or hazards of YKL-06-061 is available.

- As with any research chemical, it should be handled with appropriate safety precautions, including wearing gloves, protective eyewear, and working in a fume hood.

- Nucleophilic substitutions: The presence of the anilino group allows for potential nucleophilic attack at the pyrimidine nitrogen.

- Hydrolysis: The methoxy group can undergo hydrolysis under acidic or basic conditions, potentially altering the compound's biological activity.

- Oxidation and reduction: The piperazine moiety may be subject to oxidation or reduction reactions, leading to different derivatives with varied pharmacological properties.

These reactions are essential for understanding the reactivity of the compound and its potential derivatives in medicinal chemistry.

1-Cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one has been identified as a potent inhibitor of salt-inducible kinases (SIKs), specifically targeting their role in cellular signaling pathways. In vitro studies have shown that this compound can effectively inhibit tumor cell proliferation, suggesting potential applications in oncology. Additionally, it has demonstrated significant effects on skin pigmentation when applied topically to human skin explants, indicating its possible use in dermatological applications .

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as ureas or thioureas.

- Introduction of substituents: The cyclobutyl and anilino groups can be added via nucleophilic substitution reactions or coupling reactions.

- Final modifications: The methoxy and piperazine groups may be introduced through alkylation or acylation processes.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The primary applications of 1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one include:

- Cancer treatment: As a SIK inhibitor, it holds promise for developing targeted therapies against various tumors.

- Dermatological treatments: Its ability to induce pigmentation could be exploited in treating skin disorders related to pigmentation deficiencies.

- Research tool: This compound serves as a valuable tool in studying the role of salt-inducible kinases in cellular processes.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary studies suggest that it interacts with specific protein targets involved in signaling pathways related to cell growth and survival. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic efficacy.

Several compounds share structural similarities with 1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-[4-(7-methoxy-3-phenylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclobutan-1-amine | Structure | Contains an imidazo group; potential for different biological activity. |

| 1-[4-[3-phenyl-7-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]phenyl]cyclobutan-1-amine | Structure | Pyrazole moiety may enhance selectivity towards certain kinases. |

| 1-[2-[2-[4-(1-amino-cyclobutyl)phenyl]-3-phenylimidazo[1,2-a]pyrimidin-7-yl]oxyethyl]pyrrolidin-2-one | Structure | Incorporates a pyrrolidine ring; may exhibit different pharmacological properties. |